molecular formula C8H10BBrO3 B1226876 5-Bromo-2-ethoxyphenylboronic acid CAS No. 352525-82-7

5-Bromo-2-ethoxyphenylboronic acid

Cat. No. B1226876
CAS RN: 352525-82-7
M. Wt: 244.88 g/mol
InChI Key: PMWQJPWDAQROND-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxyphenylboronic acid is a monomer that can form dimers and trimers . It has a linear formula of C8H10BBrO3 and a molecular weight of 244.88 .


Chemical Reactions Analysis

5-Bromo-2-ethoxyphenylboronic acid is involved in Suzuki-Miyaura cross-coupling reactions for the synthesis of various compounds .

Scientific Research Applications

Organic Synthesis and Cross-Coupling Reactions

Bioconjugates and Protein Labels

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

5-Bromo-2-ethoxyphenylboronic acid is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary target of this compound is the palladium catalyst, which facilitates the bond formation .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the 5-Bromo-2-ethoxyphenylboronic acid, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic compounds . The reaction is particularly useful due to its mild conditions and tolerance of various functional groups . The 5-Bromo-2-ethoxyphenylboronic acid plays a crucial role in this pathway by providing the organic group for the transmetalation step .

Pharmacokinetics

As a boronic acid, it is expected to have good stability and reactivity, making it suitable for use in the suzuki–miyaura coupling reaction .

Result of Action

The result of the action of 5-Bromo-2-ethoxyphenylboronic acid is the formation of a new carbon–carbon bond . This bond formation is a key step in the synthesis of various organic compounds .

Action Environment

The action of 5-Bromo-2-ethoxyphenylboronic acid is influenced by the reaction conditions of the Suzuki–Miyaura coupling . The reaction is known for its mild conditions and functional group tolerance, which means it can be carried out in a variety of environments .

properties

IUPAC Name

(5-bromo-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BBrO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWQJPWDAQROND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Br)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391832
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxyphenylboronic acid

CAS RN

352525-82-7
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352525-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-ethoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques were employed to study 5-Bromo-2-ethoxyphenylboronic acid, and what structural insights were gained?

A1: The study utilized a combination of spectroscopic techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), Fourier-Transform Raman Spectroscopy (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy to comprehensively analyze the structure of 5-Bromo-2-ethoxyphenylboronic acid. []

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